molecular formula C10H9N3O3 B351435 methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 408327-37-7

methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B351435
CAS No.: 408327-37-7
M. Wt: 219.2g/mol
InChI Key: NXRGQUOVVSKIAN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate is unique due to its specific triazole ring structure and the presence of both phenyl and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 408327-37-7) is a compound belonging to the triazole class, characterized by its unique structural features that include a hydroxyl group at the 5-position and a carboxylate group at the 4-position. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.20 g/mol
  • Structural Significance : The presence of the hydroxyl and carboxylate groups enhances solubility and reactivity, contributing to its biological activity.

Pharmacological Properties

Compounds with a triazole moiety are known for their diverse pharmacological activities. This compound has been investigated for various biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 Value (µM)
HeLa12.07
MCF-78.55
A5497.01

These values suggest that the compound may act by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This effect is attributed to its ability to interfere with key signaling pathways involved in inflammation .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Compound NameKey Features
Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylateLacks hydroxyl group at the 5-position
Ethyl 5-(difluoro)-triazole derivativeContains fluorine substituents
5-Methyltriazole carboxylic acidSimilar carboxylic acid functionality

The hydroxyl group significantly enhances solubility and reactivity in biological systems, potentially increasing the compound's bioavailability and efficacy compared to other derivatives.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

Study on Anticancer Activity

A study conducted by Wei et al. demonstrated that triazole derivatives could inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase in cancer cells. The study highlighted that compounds with similar structural motifs exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of triazole compounds revealed that they could inhibit MAPK signaling pathways, which are crucial in inflammatory responses. The study indicated that methyl 5-hydroxy derivatives showed enhanced inhibition compared to other triazoles .

Properties

IUPAC Name

methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-10(15)8-9(14)13(12-11-8)7-5-3-2-4-6-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGQUOVVSKIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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